2-(7-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid
Description
Properties
Molecular Formula |
C10H9NO3S |
|---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
2-(7-methyl-3-oxo-2,1-benzothiazol-1-yl)acetic acid |
InChI |
InChI=1S/C10H9NO3S/c1-6-3-2-4-7-9(6)11(5-8(12)13)15-10(7)14/h2-4H,5H2,1H3,(H,12,13) |
InChI Key |
OLTWGNFTHQVVBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)SN2CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid typically involves the condensation of 2-aminothiophenol with methyl acetoacetate under acidic conditions to form the benzothiazole ring
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Functional Groups and Reactivity
The compound contains two key reactive sites:
-
Carboxylic acid group (–COOH) : Prone to esterification, amide formation, and nucleophilic acyl substitution.
-
Ketone group (3-oxo) : Susceptible to nucleophilic addition reactions (e.g., with alcohols, amines, or organometallic reagents).
-
Benzothiazole ring : May participate in electrophilic aromatic substitution or metal-mediated cross-coupling reactions.
Carboxylic Acid Reactions
| Reaction Type | Description | Conditions |
|---|---|---|
| Esterification | Conversion to esters via reaction with alcohols | Acid catalysts (e.g., H₂SO₄), heat |
| Amide Formation | Reaction with amines to form amides | Coupling reagents (e.g., EDC/HOBt), basic conditions |
| Nucleophilic Acyl Substitution | Replacement of –OH with nucleophiles (e.g., thiols, hydrazines) | Basic or acidic conditions |
Ketone Reactions
| Reaction Type | Description | Conditions |
|---|---|---|
| Nucleophilic Addition | Reaction with Grignard reagents or hydrazines | Anhydrous conditions, low temperature |
| Cannizzaro Reaction | Base-induced disproportionation (if α-H absent) | Strong base (e.g., NaOH) |
Benzothiazole Ring Reactions
| Reaction Type | Description | Conditions |
|---|---|---|
| Electrophilic Substitution | Introduction of substituents at aromatic positions | Electrophiles (e.g., nitric acid), catalysts (e.g., FeBr₃) |
| Cross-Coupling | Metal-catalyzed reactions (e.g., Suzuki coupling) | Palladium catalysts, ligands |
Biological Activity Correlation
The compound’s structural motifs (benzothiazole and carboxylic acid) are linked to antimicrobial , anti-inflammatory , and anticancer activities in related derivatives. While direct biological data for this compound is unavailable in the provided sources, its functional groups suggest potential for:
-
Enzyme inhibition : Targeting enzymes via the carboxylic acid group.
-
Receptor modulation : Interaction with biological targets through the benzothiazole ring.
Limitations in Available Data
The provided sources ( ) do not explicitly describe reaction mechanisms or kinetic data for this specific compound. Future studies should focus on:
-
Kinetic analysis : Rate constants for esterification or nucleophilic substitution.
-
Catalyst optimization : Exploring catalysts for selective functional group activation.
-
DFT modeling : Computational studies to predict reaction pathways.
Scientific Research Applications
2-(7-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(7-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Key Observations :
- Methyl vs. Fluorine may enhance metabolic stability and electronic effects .
- Benzoyl Substituents : The 6-benzoyl derivative exhibits significant steric bulk, which may hinder binding to certain targets but improve selectivity .
- Ester Derivatives : Methyl or ethyl esters (e.g., impurities in ) lack the free carboxylic acid group, reducing solubility but improving cell penetration.
Crystallographic and Hydrogen-Bonding Patterns
- Planarity of Benzothiazole Ring : All analogs, including the target compound, exhibit near-planar benzothiazole rings (max deviation: 0.013 Å ), facilitating π-π stacking interactions in crystal packing.
- Hydrogen Bonding: The parent compound (non-methylated) forms O–H⋯O hydrogen bonds, creating 1D chains along the [010] direction . Methyl or bulky substituents may disrupt this packing, as seen in the benzoyl derivative .
Pharmacological Activity
- Analgesic Activity : The 6-benzoyl analog demonstrates analgesic activity comparable to aspirin at 100 mg/kg but lacks anti-inflammatory effects . This suggests substituent position critically modulates activity.
- Antimicrobial Potential: Ester and amide derivatives of benzothiazolinones exhibit antimicrobial properties , implying that the target compound’s free carboxylic acid group could be modified for enhanced bioactivity.
Research Tools and Validation
- Crystallography : Structures of analogs were resolved using SHELX software (SHELXL for refinement ), ensuring accurate bond-length and angle measurements.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
